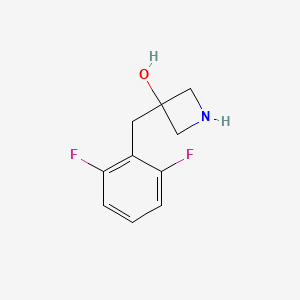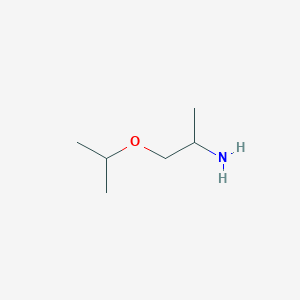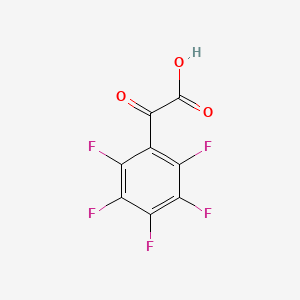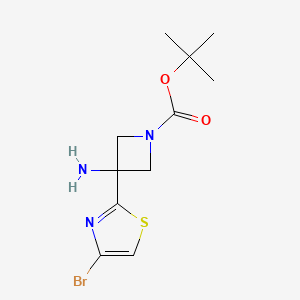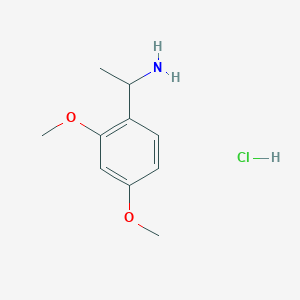
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reductive amination of 2,4-dimethoxyacetophenone. The process includes the following steps:
Formation of the imine: 2,4-Dimethoxyacetophenone reacts with ammonia or a primary amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the amine.
Hydrochloride salt formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dimethoxyacetophenone, while substitution reactions can produce various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride
- 1-(2,4-Dimethoxyphenyl)ethan-1-amine
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
Uniqueness
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H16ClNO2 |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H |
InChI-Schlüssel |
ZOVWPPMHEROFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


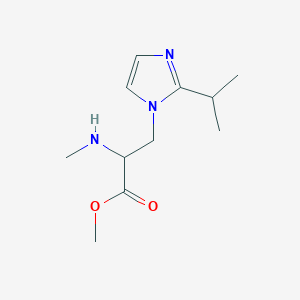
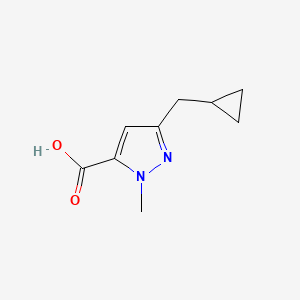
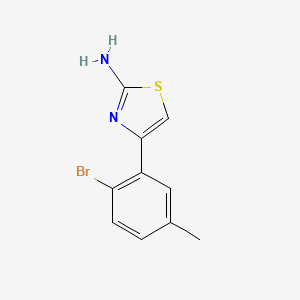

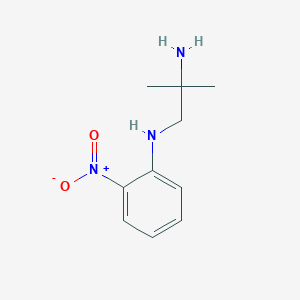
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
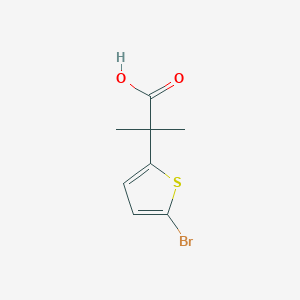
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
